4-Bromo-3-methoxypyridine

Overview

Description

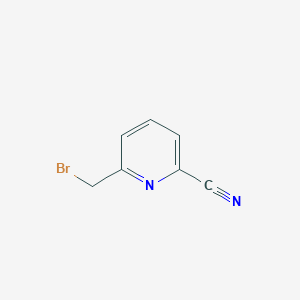

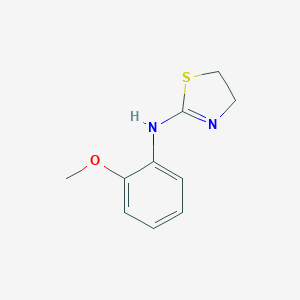

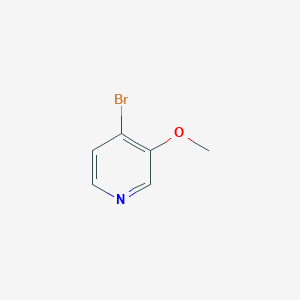

4-Bromo-3-methoxypyridine is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

4-Bromo-3-methoxypyridine is utilized as a starting material in the synthesis of complex organic compounds, demonstrating its versatility and utility in organic chemistry. For instance, its nitration yields unique nitro derivatives, showcasing its reactivity and potential in creating structurally diverse molecules for various applications (Hertog, Ammers, & Schukking, 2010). Moreover, it serves as a precursor in the synthesis of 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives, which exhibit significant bacteriostatic and tuberculostatic activities, highlighting its importance in developing new antimicrobial agents (Miszke et al., 2008).

Photodynamic Therapy Applications

The modification of this compound derivatives has been explored in the synthesis of zinc phthalocyanine complexes, which exhibit high singlet oxygen quantum yields. These complexes are promising for photodynamic therapy applications, demonstrating the potential of this compound derivatives in the development of novel therapeutic agents for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These studies provide valuable insights into the structure-activity relationships necessary for designing more effective antimicrobial agents, thus contributing significantly to the field of drug discovery (Bogdanowicz et al., 2013).

Material Science and Nonlinear Optics

The compound has also found applications in material science, particularly in the development of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts for second-order nonlinear optics. These materials show promise in advancing the field of optical technologies by providing novel materials with desirable optical properties (Anwar, Okada, Oikawa, & Nakanishi, 2000).

Safety and Hazards

4-Bromo-3-methoxypyridine is harmful by inhalation, in contact with skin, and if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Mechanism of Action

Target of Action

4-Bromo-3-methoxypyridine is primarily used as a building block in organic synthesis . It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .

Mode of Action

In the Suzuki–Miyaura coupling, the this compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

For instance, this compound is slightly soluble in water , which could influence its distribution and excretion in a biological system.

Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling is the formation of a new carbon–carbon bond . This reaction is a key step in the synthesis of various complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling requires specific reaction conditions, including the presence of a palladium catalyst and an organoboron reagent . Additionally, the reaction is typically performed under inert atmosphere conditions .

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .

Cellular Effects

Compounds similar to 4-Bromo-3-methoxypyridine have been shown to inhibit p38α MAP kinase , a protein that plays a crucial role in cellular processes such as inflammation and cell differentiation .

Molecular Mechanism

It is known that the compound can participate in Suzuki–Miyaura cross-coupling reactions . In this reaction, a carbon–carbon bond is formed between two different organic groups, one being an electrophile and the other a nucleophile .

Temporal Effects in Laboratory Settings

It is generally recommended to store such compounds in a cool, dry place to maintain their stability .

Metabolic Pathways

It is known that the compound can participate in Suzuki–Miyaura cross-coupling reactions , which could potentially influence various metabolic processes.

Transport and Distribution

The compound’s ability to participate in Suzuki–Miyaura cross-coupling reactions suggests that it may interact with various biomolecules, potentially influencing its transport and distribution .

Properties

IUPAC Name |

4-bromo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-9-6-4-8-3-2-5(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJLJPJHDXLJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549617 | |

| Record name | 4-Bromo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109911-38-8 | |

| Record name | 4-Bromo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Acetyloxy)-3-methoxyphenyl]-acetamide](/img/structure/B22380.png)

![1,8-Diethyl-1,3,4,9-tetrahydro-4-oxo-pyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B22384.png)